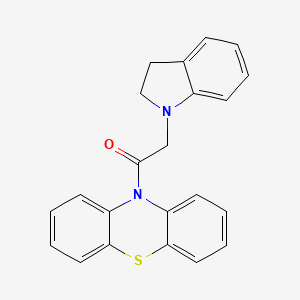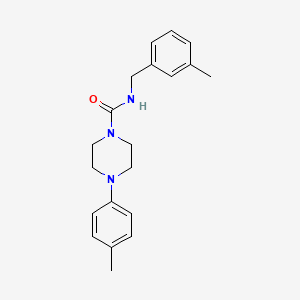![molecular formula C21H29NO2 B13373622 N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13373622.png)
N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantane core, which is a diamondoid structure, linked to a phenoxyethyl group through an amide bond. This combination of structural elements imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form 2-(2,3-dimethylphenoxy)ethylamine.
Amidation Reaction: The intermediate is then reacted with 1-adamantanecarboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phenolic or quinone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical properties, such as high thermal stability and rigidity.
作用機序
The mechanism of action of N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The phenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline
- N-[2-(2,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
- N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is unique due to its adamantane core, which imparts high thermal stability and rigidity. This structural feature distinguishes it from other similar compounds that may lack the adamantane moiety. Additionally, the specific substitution pattern on the phenoxyethyl group can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C21H29NO2 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
N-[2-(2,3-dimethylphenoxy)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H29NO2/c1-14-4-3-5-19(15(14)2)24-7-6-22-20(23)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-5,16-18H,6-13H2,1-2H3,(H,22,23) |
InChIキー |
QLEIRUBIYXGHSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)
![{5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-4-methyl-1,3-thiazol-2-yl}[(3-fluorophenyl)hydrazono]acetonitrile](/img/structure/B13373602.png)
![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)
![2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
![3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373621.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373632.png)
![3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B13373639.png)
